4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetylamino, ethoxypropylamino, methylphenyl, oxoethyl, and thiophenylmethyl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core benzamide structure, followed by the sequential addition of the various functional groups. Common reagents used in these reactions include acetyl chloride, ethoxypropylamine, and thiophen-2-ylmethylamine. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. Additionally, industrial production would incorporate rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity and stability.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and pathways.
Biology: The compound’s unique structure may interact with biological molecules in specific ways, making it a valuable tool for studying biochemical processes and developing new therapeutic agents.
Medicine: Due to its potential biological activity, this compound could be investigated for its therapeutic properties, including its ability to modulate specific molecular targets and pathways.
Industry: The compound’s properties may make it useful in various industrial applications, such as the development of new materials or the optimization of chemical processes.
Mechanism of Action
The mechanism by which 4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)benzamide exerts its effects is likely related to its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used, such as its application in biological or medical research.
Comparison with Similar Compounds
Similar Compounds
4-(acetylamino)-N-(3-chloro-2-methylphenyl)benzamide: This compound shares a similar core structure but has different functional groups, leading to distinct properties and reactivity.
Benzamide, N-(4-methylphenyl)-: This simpler compound lacks the additional functional groups present in 4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)benzamide, resulting in different chemical behavior.
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple functional groups that can interact in various ways
Properties
Molecular Formula |
C28H33N3O4S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
4-acetamido-N-[2-(3-ethoxypropylamino)-1-(4-methylphenyl)-2-oxoethyl]-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C28H33N3O4S/c1-4-35-17-6-16-29-27(33)26(22-10-8-20(2)9-11-22)31(19-25-7-5-18-36-25)28(34)23-12-14-24(15-13-23)30-21(3)32/h5,7-15,18,26H,4,6,16-17,19H2,1-3H3,(H,29,33)(H,30,32) |
InChI Key |
ODVMOUQZMBTVKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C(C1=CC=C(C=C1)C)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.